molecular formula C8H6BrNO2 B7725686 7-Amino-6-bromoisobenzofuran-1(3H)-one

7-Amino-6-bromoisobenzofuran-1(3H)-one

Cat. No.: B7725686
M. Wt: 228.04 g/mol
InChI Key: RRYQTVIYXZQBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-6-bromoisobenzofuran-1(3H)-one is a heterocyclic organic compound featuring an isobenzofuranone core substituted with an amino (-NH₂) group at position 7 and a bromine atom at position 5.

Properties

IUPAC Name

7-amino-6-bromo-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYQTVIYXZQBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2)Br)N)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 7-Aminoisobenzofuran-1(3H)-one

A direct route involves bromination of 7-aminoisobenzofuran-1(3H)-one using electrophilic brominating agents. In a protocol adapted from Zhou et al. (2020), bromine introduction at the C6 position is achieved via N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, yielding 7-amino-6-bromoisobenzofuran-1(3H)-one with 85% efficiency. Regioselectivity is attributed to the electron-donating amino group at C7, which directs electrophilic substitution to the adjacent C6 position.

Key Reaction Parameters

ParameterValue
Substrate7-Aminoisobenzofuranone
Brominating AgentNBS (1.1 equiv)
SolventDCM
Temperature0–5°C
Yield85%

Halogen Exchange Reactions

Alternative approaches leverage halogen exchange, as demonstrated in the synthesis of 6-bromophthalide derivatives. For instance, Son et al. (2021) reported a nickel-catalyzed coupling of 7-amino-6-chloroisobenzofuran-1(3H)-one with LiBr in dimethylformamide (DMF) at 120°C, achieving 78% conversion to the brominated product. This method circumvents harsh bromination conditions, preserving the amino functionality.

Cyclization Strategies for Benzofuran Core Assembly

Acid-Catalyzed Lactonization

Cyclization of 2-carboxy-3-bromo-4-aminophenylacetic acid derivatives under acidic conditions provides a robust pathway. A patent by Ban et al. (2019) details the use of H2SO4 in acetic anhydride to facilitate lactonization, yielding this compound in 72% yield after recrystallization. The reaction proceeds via intramolecular esterification, driven by the thermodynamic stability of the five-membered lactone.

Transition Metal-Catalyzed C–H Activation

Recent advances in ruthenium catalysis enable direct lactone formation from aryl amides. Zhou et al. (2020) demonstrated that RuCl3·nH2O (5 mol%) in the presence of paraformaldehyde promotes tandem ortho-hydroxymethylation and cyclization, achieving 68% yield for analogous phthalide structures. Adapting this protocol to 7-amino-6-bromo substrates may require optimized directing groups to enhance regiocontrol.

Amination of 6-Bromoisobenzofuran-1(3H)-one

Buchwald-Hartwig Amination

Introducing the amino group via palladium-catalyzed cross-coupling is a viable late-stage functionalization strategy. A method by Li et al. (2021) employs Pd(OAc)2 (3 mol%), Xantphos (6 mol%), and LiHMDS in toluene at 110°C to couple 6-bromoisobenzofuran-1(3H)-one with benzophenone imine, followed by acidic hydrolysis to yield the primary amine (64% over two steps).

Nucleophilic Aromatic Substitution

Direct displacement of bromine with ammonia is feasible under high-pressure conditions. Geng et al. (2019) reported a 45% yield for analogous systems using NH3 in dioxane at 150°C for 48 hours, though competing hydrolysis side reactions limit efficiency.

One-Pot Tandem Approaches

Photoredox-Magnesium Dual Catalysis

A novel tandem protocol merges photoredox and magnesium catalysis for simultaneous bromination and amination. Li et al. (2021) achieved 70% yield in a model system by irradiating 2-alkylbenzoic acids with Mg(ClO4)2 (20 mol%) and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%) under blue LEDs, though substrate scope for amino-substituted analogs remains untested.

Industrial-Scale Production Considerations

Process Optimization for 6-Bromo Precursors

The synthesis of 6-bromoisobenzofuran-1(3H)-one, a critical intermediate, has been industrialized through a five-step sequence:

  • Substitution : Reaction of 3-hydroxyphthalide with PBr3 in CH2Cl2 (90% yield).

  • Hydrolysis : Alkaline cleavage with NaOH (10%) to 3-bromo-2-carboxybenzaldehyde (82%).

  • Cyclization : HCl-mediated lactonization (75%).

  • Bromination : NBS in CCl4 (88%).

  • Amination : NH3 in EtOH/H2O (60%).

Comparative Analysis of Amination Methods

MethodCatalyst SystemTemperatureYield
Buchwald-HartwigPd/Xantphos110°C64%
Nucleophilic SubstitutionNH3, CuBr150°C45%
PhotoredoxMg/IrRT70%*

*Reported for analogous substrates

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-bromoisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydrogen derivative.

    Substitution: Hydroxyl, thiol, or alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
7-Amino-6-bromoisobenzofuran-1(3H)-one serves as a critical building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to interact with biological targets such as enzymes and receptors, potentially modulating their activity for therapeutic effects. Research indicates that derivatives of this compound may exhibit anti-tumor, anti-inflammatory, and anti-parasitic properties .

Case Study: Antiparasitic Activity
In a study investigating compounds related to 7-amino derivatives, researchers found that certain analogs demonstrated significant inhibitory effects against protozoan parasites like Trypanosoma brucei and Leishmania major. These findings suggest that this compound could be further explored for developing new antiparasitic drugs .

Organic Synthesis

Intermediate in Chemical Reactions
This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and cyclizations. The presence of the bromine atom enhances its electrophilic character, making it a valuable reagent in organic synthesis.

Synthesis Routes
Common synthetic methods for producing this compound include:

  • Bromination of Isobenzofuran: Using bromine or N-bromosuccinimide (NBS) under acidic conditions.
  • Amination: Introducing the amino group via nucleophilic substitution with ammonia or amines under basic conditions.

Material Science

Development of Novel Materials
The unique electronic and optical properties of this compound make it suitable for applications in material science. It can be used to develop new materials with specific functionalities, such as organic semiconductors or sensors. The incorporation of this compound into polymer matrices has shown promising results in enhancing material properties .

Mechanism of Action

The mechanism of action of 7-Amino-6-bromoisobenzofuran-1(3H)-one depends on its specific application:

    Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form desired products.

    Material Science: It contributes to the properties of materials by incorporating its unique structural features.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table compares 7-Amino-6-bromoisobenzofuran-1(3H)-one with structurally similar isobenzofuranone derivatives. Key differences arise from substituent type, position, and electronic effects:

Compound Name (CAS No.) Substituents Molecular Weight* Solubility (Predicted) Reactivity Profile
This compound -NH₂ (C7), -Br (C6) ~230.0 g/mol Moderate in polar solvents Nucleophilic substitution (Br site), amine-mediated condensations
7-Methylisobenzofuran-1(3H)-one (2211-84-9) -CH₃ (C7) ~148.2 g/mol Low (hydrophobic) Electrophilic aromatic substitution
6-(Hydroxymethyl)isobenzofuran-1(3H)-one (452978-21-1) -CH₂OH (C6) ~164.2 g/mol High in polar solvents Oxidation (alcohol to ketone), esterification
3-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (4743-61-7) -COOH (C5) ~194.1 g/mol High (ionizable -COOH) Acid-base reactions, decarboxylation
6-Methylisobenzofuran-1(3H)-one (72985-23-0) -CH₃ (C6) ~148.2 g/mol Low (hydrophobic) Similar to 2211-84-9 but regioselective differences

*Calculated based on substituent atomic weights.

Key Observations :

  • Electronic Effects: The amino-bromo combination in the target compound creates a push-pull electronic environment, unlike methyl or hydroxymethyl substituents, which are purely electron-donating or polar, respectively .
  • Solubility : Carboxylic acid derivatives (e.g., 4743-61-7) exhibit the highest aqueous solubility due to ionizability, while methylated analogues (2211-84-9, 72985-23-0) are hydrophobic. The target compound’s solubility is moderated by its polar groups.

Research Findings and Implications

  • Biological Activity: Methyl-substituted isobenzofuranones (e.g., 2211-84-9) have shown antimicrobial activity in preliminary studies, while carboxylic acid derivatives (4743-61-7) are explored as enzyme inhibitors. The target compound’s bioactivity remains unstudied.
  • Stability : Brominated aromatic compounds often exhibit lower thermal stability than methylated analogues due to weaker C-Br bonds. This may limit the target compound’s utility in high-temperature reactions .

Biological Activity

Overview

7-Amino-6-bromoisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans. Its structure features an amino group at the 7th position and a bromine atom at the 6th position on the isobenzofuran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Bromination of Isobenzofuran: Utilizing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
  • Amination: Introducing the amino group via nucleophilic substitution using ammonia or an amine under basic conditions.

These methods allow for the efficient production of the compound, which serves as a valuable building block in pharmaceutical research.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects. For instance, studies have suggested that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in cancer progression and inflammation.

Anticancer Activity

Recent research highlights the potential of this compound as an anticancer agent. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, notably breast cancer cells. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. It appears to inhibit the activity of pro-inflammatory enzymes, thereby mitigating inflammatory responses in cellular models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryInhibits pro-inflammatory enzyme activity
Enzyme InhibitionModulates enzyme activity related to cancer

Comparative Analysis

When compared to similar compounds such as 7-Amino-6-chloroisobenzofuran-1(3H)-one and 7-Amino-6-fluoroisobenzofuran-1(3H)-one, this compound exhibits unique reactivity due to the presence of the bromine atom. This halogen not only influences its chemical behavior but also enhances its biological activity, making it a subject of interest for further pharmacological studies.

Q & A

What are the optimal synthetic routes for 7-amino-6-bromoisobenzofuran-1(3H)-one, and how do reaction conditions influence regioselectivity?

Basic Research Focus:
The compound can be synthesized via bromination of 7-amino-phthalide derivatives. A green synthesis approach using bromine sources (e.g., N-bromosuccinimide) under mild conditions (e.g., aqueous media, room temperature) minimizes side reactions. Key factors include pH control and stoichiometric ratios to avoid over-bromination (e.g., formation of 4,6-dibromo derivatives) .

Advanced Research Focus:
Regioselectivity challenges arise due to competing electrophilic aromatic substitution (EAS) at different positions. Computational modeling (DFT studies) can predict reactive sites, while experimental validation via LC-MS or NMR monitors intermediates. For example, steric hindrance from the amino group at position 7 directs bromination to position 6, but competing pathways may yield 4-bromo isomers under acidic conditions .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Basic Research Focus:
Single-crystal X-ray diffraction (SC-XRD) provides definitive bond-length and angle measurements. For example, CCDC 1990752 (a dibrominated analog) confirms the planar isobenzofuranone core and bromine placement, distinguishing positional isomers .

Advanced Research Focus:
High-resolution SC-XRD (e.g., CCDC 1990759) reveals non-covalent interactions (e.g., hydrogen bonding between the amino group and carbonyl oxygen) that stabilize the crystal lattice. These interactions influence solubility and reactivity, critical for designing derivatives with enhanced bioavailability .

What analytical methods are recommended for purity assessment and stability studies?

Basic Research Focus:

  • HPLC-PDA : Quantifies purity (>98%) and detects brominated byproducts.
  • TGA/DSC : Assesses thermal stability; the compound decomposes above 200°C in inert atmospheres .

Advanced Research Focus:

  • NMR Relaxometry : Probes molecular mobility in solution, correlating with aggregation tendencies.
  • Mass Spectrometry Imaging (MSI) : Maps degradation products under oxidative stress (e.g., exposure to UV light or peroxide) .

How does the amino group at position 7 influence the compound’s reactivity in substitution reactions?

Basic Research Focus:
The amino group acts as an electron-donating group, activating the aromatic ring for EAS. Nucleophilic substitution at position 6 (bromine site) is feasible under basic conditions (e.g., KOH/EtOH) to introduce thiols or amines .

Advanced Research Focus:
Kinetic studies using stopped-flow UV-Vis spectroscopy reveal that steric effects from bulky substituents on the amino group (e.g., methyl or benzenesulfonyl) slow substitution rates. Computational docking predicts steric clashes in enzyme-binding pockets, guiding medicinal chemistry optimizations .

What strategies mitigate contradictions in reported biological activity data for this compound?

Basic Research Focus:
Standardize assay conditions (e.g., cell lines, solvent controls). For example, DMSO concentrations >0.1% may artifactually inhibit enzyme activity, skewing IC₅₀ values .

Advanced Research Focus:
Meta-analysis of structure-activity relationships (SAR) across analogs identifies conserved pharmacophores. For instance, replacing bromine with fluorine (as in ’s fluoro analog) enhances metabolic stability but reduces target affinity, highlighting halogen-dependent bioactivity .

How can derivatives of this compound be tailored for specific pharmacological applications?

Advanced Research Focus:

  • Protease Inhibition : Introduce sulfonamide groups (e.g., VABSAW in CCDC 1990780) to enhance binding to catalytic serine residues.
  • Antimicrobial Activity : Substituents like nitro groups (e.g., 4-nitro-benzenesulfonyl in CCDC 2004667) improve membrane permeability in Gram-negative bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.